molecular formula C21H28ClNO B060829 (2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol CAS No. 171815-92-2

(2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol

Cat. No. B060829
CAS RN: 171815-92-2
M. Wt: 345.9 g/mol
InChI Key: VPTZKLYFCBJELX-SFTDATJTSA-N
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Description

“(2R,3S)-1-Chloro-3-dibenzylamino-5-methylhexan-2-ol” is a complex organic compound. It contains a chloro group, a dibenzylamino group, and a hydroxyl group attached to a hexane backbone. The (2R,3S) notation indicates the configuration of the chiral centers in the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the chloro, dibenzylamino, and hydroxyl groups at the appropriate positions on the hexane backbone. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The compound has two chiral centers, indicated by the (2R,3S) notation. This means that the molecule exists in different forms, or stereoisomers, that are mirror images of each other .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the hydroxyl group might make the compound a good nucleophile, while the chloro group could potentially make it a good electrophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the hydroxyl group might make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action would depend on the context in which the compound is used. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties. For example, if the compound is volatile, it might pose an inhalation hazard. If it’s reactive, it could pose a risk of chemical burns .

properties

IUPAC Name

(2R,3S)-1-chloro-3-(dibenzylamino)-5-methylhexan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClNO/c1-17(2)13-20(21(24)14-22)23(15-18-9-5-3-6-10-18)16-19-11-7-4-8-12-19/h3-12,17,20-21,24H,13-16H2,1-2H3/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTZKLYFCBJELX-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CCl)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@H](CCl)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444189
Record name (2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol

CAS RN

171815-92-2
Record name (2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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